molecular formula C12H14N4O4S B2487904 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide CAS No. 1797890-90-4

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide

Cat. No. B2487904
M. Wt: 310.33
InChI Key: QYHDOFQZWNVICE-UHFFFAOYSA-N
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Description

The compound N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide belongs to a broader class of chemical compounds that exhibit a range of biological activities. These compounds are synthesized through various chemical reactions, involving cyclocondensation, fusion with aromatic aldehydes, and other steps. They are characterized by their molecular structures, which include thiazolidine, oxazolidine, and azepin rings, contributing to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the preparation of intermediates like thiazolidines and oxazolidines from corresponding α-amino acid esters (Badr et al., 1981). These processes highlight the complexity and versatility of synthetic strategies in creating compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including 1H NMR, IR, and Mass spectra. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were confirmed through these methods, showcasing the detailed structural features of these molecules (Sunder & Maleraju, 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds within this class can be varied by altering their molecular structure. For instance, the introduction of different substituents can lead to compounds with significant anti-inflammatory and antimicrobial activities (Baviskar et al., 2013; Incerti et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application and effectiveness. Crystal structure analysis provides insights into the molecular arrangement and potential intermolecular interactions, which can influence the compound's stability and reactivity (Galushchinskiy et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical entities, stability under various conditions, and potential for modification, are defined by the molecular structure. The presence of functional groups such as thiazolidine and oxazolidine rings contributes to the chemical versatility of these compounds, allowing for further derivatization and exploration of biological activities (Nguyen et al., 2022).

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Research has shown that derivatives of thiazolidinones, including compounds similar to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide, have significant potential as antimicrobial and antibacterial agents. For instance, a study by Desai et al. (2008) synthesized several acetamides and evaluated them for antibacterial activity against Gram-positive and Gram-negative bacteria, finding moderate to good activity. The study also conducted quantitative structure-activity relationship (QSAR) analyses, highlighting the importance of hydrophobicity and steric bulk for antibacterial efficacy (Desai et al., 2008).

Another study by Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives and tested their in vitro antibacterial activity against various pathogens. The compounds showed promising results, further supporting the potential of thiazolidinone derivatives as antibacterial agents (Baviskar et al., 2013).

Synthesis and Characterization

Recent research has also focused on the synthesis and characterization of acetamides bearing thiazolidin and oxazolidin moieties for potential pharmaceutical applications. Nguyen et al. (2022) successfully synthesized new derivatives through a multi-step process, aiming to explore their biological activity. The synthesis processes and structural determination highlight the compound's versatility and potential for further pharmaceutical development (Nguyen et al., 2022).

Analgesic and Anti-inflammatory Activities

The acetamide derivatives have also been explored for their analgesic and anti-inflammatory properties. Research by Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found significant anti-inflammatory activity in some derivatives (Sunder et al., 2013).

properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c17-8(6-16-4-5-20-12(16)19)15-11-14-7-2-1-3-13-10(18)9(7)21-11/h1-6H2,(H,13,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHDOFQZWNVICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide

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